molecular formula C8H17NO4S B3013600 Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate CAS No. 2248199-02-0

Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate

Cat. No. B3013600
M. Wt: 223.29
InChI Key: LTHXUGKMBLRPOY-LURJTMIESA-N
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Description

Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that tert-butyl compounds are often used in synthetic organic chemistry2.



Synthesis Analysis

The synthesis of tert-butyl compounds has been studied extensively. For instance, a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems2. However, the specific synthesis process for Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is not explicitly mentioned in the available literature1. However, similar compounds such as tert-Butyl-(2R)-2-(hydroxymethyl)morpholin-4-carboxylat have been studied, and their molecular structures have been determined1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate3. However, tert-butyl groups in general have unique reactivity patterns that have been summarized in various applications4.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate are not explicitly mentioned in the available literature1. However, similar compounds such as tert-Butyl-(2R)-2-(hydroxymethyl)morpholin-4-carboxylat have been studied for their properties1.


Safety And Hazards

The safety data and hazards associated with Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate are not readily available in the literature. However, safety data for similar compounds, such as tert-butanol, indicate that they are flammable and can cause serious eye irritation and respiratory issues6.


Future Directions

The future directions for research on Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate are not explicitly mentioned in the available literature. However, research on similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, has been directed towards their application in dipeptide synthesis4.


properties

IUPAC Name

tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-8(2,3)13-7(10)6(9)5-14(4,11)12/h6H,5,9H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXUGKMBLRPOY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate

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